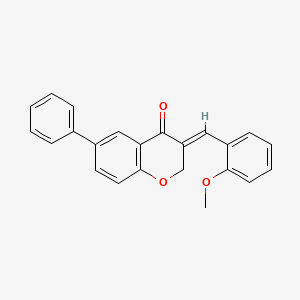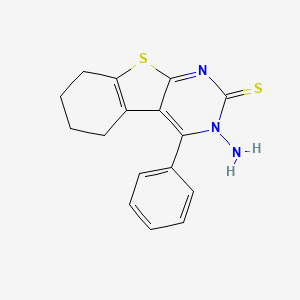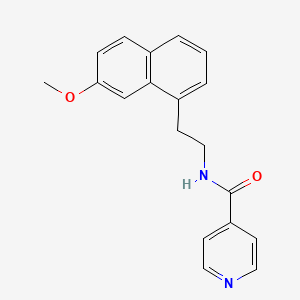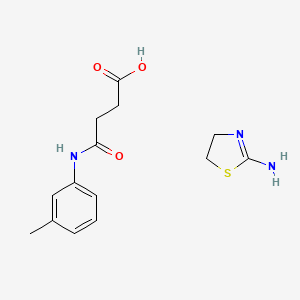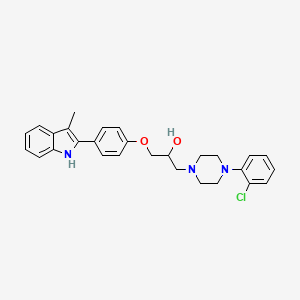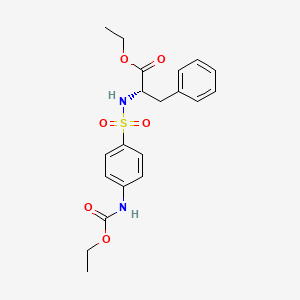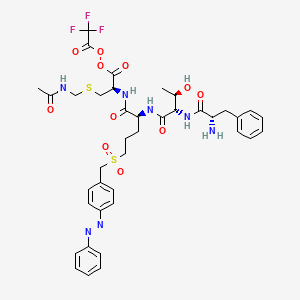
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a combination of azo, sulfonyl, and peptide groups, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves multiple steps, including the formation of the azo group, sulfonylation, and peptide coupling. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions and contamination.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group can yield nitroso compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its peptide component makes it suitable for investigating peptide-based drug delivery systems.
Medicine
In medicine, this compound has potential applications in drug development, particularly in designing targeted therapies. Its ability to undergo specific chemical reactions makes it a promising candidate for creating prodrugs and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its azo group is particularly useful for creating vibrant colors and stable pigments.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves interactions with specific molecular targets. The azo group can interact with enzymes and proteins, leading to changes in their activity. The sulfonyl and peptide groups can also participate in various biochemical pathways, affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-(4-ethyl-phenylimino)-methyl-phenol
- 4-[1-(4-nitro-phenyl)-hydrazono]-ethyl-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-3-phenyl-L-alanyl-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure and multifunctional groups. This uniqueness allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications.
Propriétés
Numéro CAS |
76408-65-6 |
|---|---|
Formule moléculaire |
C39H46F3N7O11S2 |
Poids moléculaire |
910.0 g/mol |
Nom IUPAC |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C39H46F3N7O11S2/c1-24(50)33(47-34(52)30(43)20-26-10-5-3-6-11-26)36(54)45-31(35(53)46-32(21-61-23-44-25(2)51)37(55)59-60-38(56)39(40,41)42)14-9-19-62(57,58)22-27-15-17-29(18-16-27)49-48-28-12-7-4-8-13-28/h3-8,10-13,15-18,24,30-33,50H,9,14,19-23,43H2,1-2H3,(H,44,51)(H,45,54)(H,46,53)(H,47,52)/t24-,30+,31+,32+,33+/m1/s1 |
Clé InChI |
LOBUYIZBFIVWTN-LPZFPSSDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)NC(=O)C(CC3=CC=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



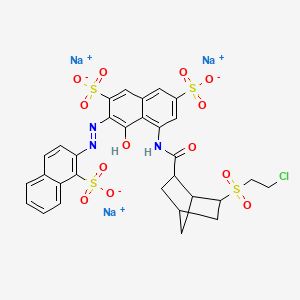


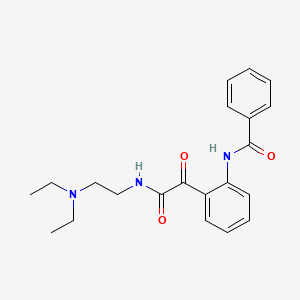

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
